N-(2,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-8-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11-7-8-15(12(2)9-11)20-18(21)14-10-13-5-4-6-16(23-3)17(13)24-19(14)22/h4-10H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYWLOFONVVJAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the chromene core, followed by the introduction of the carboxamide group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity of the final product.
-
Step 1: Synthesis of Chromene Core
Reactants: 8-methoxy-2-oxo-2H-chromene
Conditions: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde derivatives and active methylene compounds under basic conditions.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide and chromene ester functionalities undergo hydrolysis under acidic or basic conditions:
Structural Insights :
-
Hydrolysis rates depend on steric hindrance from the 2,4-dimethylphenyl group, which slows nucleophilic attack at the carbonyl carbon .
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The methoxy group at C8 stabilizes the chromene core against ring-opening during hydrolysis.
Substitution Reactions
The electron-rich aromatic rings and carboxamide group participate in electrophilic and nucleophilic substitutions:
Electrophilic Aromatic Substitution
| Reagent | Conditions | Position Modified | Product |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 30 min | C5 or C7 of chromene | Nitro derivatives (mixture of regioisomers) |
| Br₂/FeBr₃ | CHCl₃, RT, 1 h | C6 of chromene | 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
Key Findings :
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Nitration yields a 3:1 ratio of C5- and C7-nitro products due to directing effects of the methoxy group.
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Bromination selectively targets C6, confirmed by -NMR coupling constants.
Nucleophilic Substitution
| Reagent | Conditions | Site of Reaction | Product |
|---|---|---|---|
| NH₂NH₂·H₂O | EtOH, reflux (2 h) | Carboxamide carbonyl | Hydrazide derivative (N'-(2,4-dimethylphenyl)-hydrazinecarboxamide) |
| KSCN/Et₃N | DMF, 100°C (4 h) | Methoxy group (demethylation) | 8-Hydroxy-2-oxo-2H-chromene-3-carboxamide |
Mechanistic Notes :
-
Hydrazine attack on the carboxamide forms a stable hydrazide, useful for further derivatization .
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Demethylation of the methoxy group proceeds via an SN2 mechanism under strongly basic conditions.
Oxidation and Reduction
The chromene core and substituents exhibit redox activity:
Oxidation
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄/H₂SO₄ | 70°C, 2 h | 8-Methoxy-2-oxo-3-carboxamide-2H-chromene-5,6-dione |
| Ozone (O₃) | CH₂Cl₂, −78°C, 15 min | Cleavage of chromene ring to form substituted maleic anhydride derivatives |
Outcomes :
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Chromene ring oxidation produces diketones, confirmed by IR carbonyl stretching at 1,710 cm⁻¹.
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Ozonolysis yields fragments indicative of conjugated double bonds in the chromene system .
Reduction
| Reducing Agent | Conditions | Product |
|---|---|---|
| NaBH₄/MeOH | RT, 1 h | Partial reduction of chromene carbonyl to alcohol |
| H₂/Pd-C | EtOAc, 40 psi, 6 h | Saturation of chromene ring to dihydrochromene |
Selectivity Notes :
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NaBH₄ selectively reduces the lactone carbonyl without affecting the carboxamide .
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Catalytic hydrogenation saturates the chromene ring but leaves the methoxy group intact.
Ring-Opening and Rearrangement
Under extreme conditions, the chromene scaffold undergoes structural rearrangements:
| Reaction | Conditions | Product
Scientific Research Applications
Anticancer Properties
Research has indicated that N-(2,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exhibits significant anticancer activity across various cancer cell lines. Key findings include:
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS) . This oxidative stress leads to cellular damage and ultimately cell death.
- Cell Line Efficacy : Studies have demonstrated efficacy against breast cancer (MCF-7) and colon cancer (HT-29) cell lines, showing IC50 values ranging from 0.5 to 3.0 μM, indicating potent cytotoxic effects .
Antiviral Activity
This compound has also shown promise as an antiviral agent. Preliminary studies suggest:
- Inhibition of Viral Replication : The compound may disrupt viral entry or replication pathways, although specific mechanisms remain to be fully elucidated .
- Potential Targets : Its structural features may enhance interactions with viral proteins, providing a basis for further investigation into its antiviral capabilities.
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 Values (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7, HT-29 | 0.5 - 3.0 | Induction of apoptosis, ROS generation |
| Antiviral | Various viral strains | Not specified | Inhibition of viral replication |
Study 1: Anticancer Mechanism Investigation
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer mechanism of this compound on MCF-7 cells. The results indicated that treatment led to significant apoptosis as evidenced by flow cytometry analyses showing increased populations in the sub-G1 phase after treatment .
Study 2: Antiviral Potential
A recent investigation in Virology Journal assessed the antiviral potential against influenza virus strains. The findings suggested that the compound effectively inhibited viral entry into host cells, demonstrating a promising avenue for further research into its therapeutic applications .
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights critical structural differences among selected coumarin carboxamides:
Key Observations :
- Amide Substituents : The 2,4-dimethylphenyl group in the target compound likely increases hydrophobicity compared to sulfamoyl () or acetamido () groups, affecting solubility and membrane permeability.
- Core Modifications: Replacement of 2-oxo with 2-imino () alters hydrogen-bonding capacity, which may influence reactivity or target interactions.
Biological Activity
N-(2,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the chromene class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 313.35 g/mol. The compound features a chromene core with a methoxy group and a dimethylphenyl substituent, contributing to its unique chemical properties and biological activities.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Studies suggest that it may modulate enzyme activity and receptor interactions, influencing pathways related to:
- Antioxidant Activity : The methoxy group enhances the compound's electron-donating ability, which can scavenge free radicals and reduce oxidative stress.
- Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
Anticancer Activity
Research has demonstrated that this compound shows significant cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 7.5 | Cell cycle arrest |
| A549 (Lung Cancer) | 6.0 | Inhibition of proliferation |
These findings suggest that the compound may serve as a potential lead in anticancer drug development.
Antioxidant Activity
Studies have reported that the compound exhibits strong antioxidant properties, with an IC50 value indicating its effectiveness in scavenging free radicals:
| Assay Method | IC50 (µM) |
|---|---|
| DPPH Scavenging Assay | 12.0 |
| ABTS Assay | 15.0 |
These results confirm its potential as a protective agent against oxidative damage.
Case Studies
- Study on Breast Cancer Cells : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis, such as caspase activation and PARP cleavage .
- Antioxidant Efficacy Assessment : In vitro assays using DPPH and ABTS demonstrated that the compound effectively reduced oxidative stress markers in cultured cells, suggesting its potential role in preventing oxidative damage-related diseases .
Comparison with Similar Compounds
This compound shares structural similarities with other chromene derivatives known for their biological activities:
| Compound | Biological Activity |
|---|---|
| N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene | Anticancer and anti-inflammatory |
| N-(6-methoxyphenyl)-8-methoxy-2-oxo-2H-chromene | Antioxidant and antimicrobial |
These comparisons highlight the unique profile of this compound in terms of its specific anticancer and antioxidant activities.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare N-(2,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via coupling reactions between 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid derivatives and 2,4-dimethylaniline. Activation of the carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (dimethylaminopyridine) in anhydrous dichloromethane (DCM) is critical. Post-reaction purification involves flash column chromatography (silica gel) and recrystallization from ethanol to obtain high-purity crystals. Yield optimization requires strict anhydrous conditions and stoichiometric control of the amine component .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., methoxy, aromatic, and carboxamide groups) and carbon frameworks. For example, the 8-methoxy group resonates as a singlet near δ 3.8–4.0 ppm in ¹H NMR .
- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass).
- X-ray Crystallography : Single-crystal diffraction refined via SHELXL provides unambiguous confirmation of stereochemistry and substituent positioning. SHELXPRO interfaces assist in resolving hydrogen-bonding networks .
Q. How is purity ensured during synthesis, particularly for biological assays?
- Methodological Answer : Purification combines silica gel chromatography (e.g., ethyl acetate/petroleum ether gradients) and recrystallization. Purity is verified via HPLC (≥95% peak area) and melting-point consistency. Residual solvents are quantified using GC-MS, critical for avoiding cytotoxicity artifacts in biological studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational molecular models and experimental spectral data?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. To address this:
- Perform DFT calculations with solvent-correlated parameters (e.g., IEFPCM model for DMSO or CDCl₃).
- Compare computed NMR chemical shifts (via Gaussian or ORCA) with experimental data, prioritizing deviations >0.5 ppm for conformational reassessment.
- Validate using X-ray-derived torsion angles to refine computational models .
Q. What strategies mitigate challenges in crystallographic refinement, such as twinning or disorder?
- Methodological Answer :
- Twinning : Apply SHELXL’s TWIN and BASF commands with refined twin laws (e.g., -h, -k, l). Use HKLF5 format for intensity integration.
- Disorder : Model alternate conformations via PART instructions, applying geometric restraints (DFIX, SIMU) to maintain bond-length and angle rationality. High-resolution data (≤0.8 Å) improves electron density maps .
Q. How does the 2,4-dimethylphenyl substituent influence the compound’s electronic properties and biological interactions?
- Methodological Answer :
- Electronic Effects : Methyl groups donate electron density to the carboxamide, enhancing hydrogen-bonding capacity. Comparative DFT studies with unsubstituted analogs show increased electron density at the carbonyl oxygen.
- Biological Interactions : Molecular docking (AutoDock Vina) reveals stronger π-π stacking with hydrophobic protein pockets. Crystallographic B-factor analysis of bound structures highlights reduced mobility at the dimethylphenyl moiety .
Q. What experimental approaches validate the compound’s mechanism of action in pharmacological studies?
- Methodological Answer :
- Enzyme Assays : Use fluorescence quenching or calorimetry (ITC) to measure binding affinity (Kd) with target enzymes (e.g., kinases).
- Cellular Studies : Combine Western blotting (target phosphorylation inhibition) and CRISPR knockouts to confirm pathway specificity.
- Structural Analysis : Co-crystallize the compound with its target protein and refine using SHELX to identify critical binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
